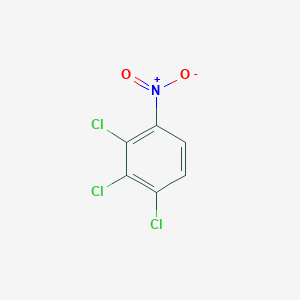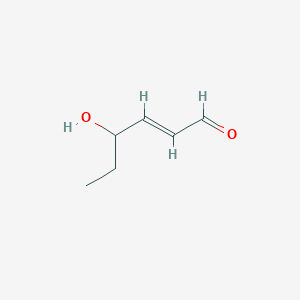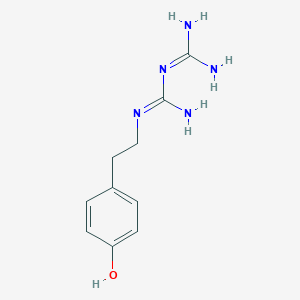
p-Hydroxyphenylethylbiguanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-Hydroxyphenylethylbiguanide, also known as phenformin, is a biguanide compound that has been extensively studied for its potential therapeutic applications. Biguanides are a class of drugs that are widely used to treat type 2 diabetes, and p-Hydroxyphenylethylbiguanide is one of the oldest and most potent members of this class.
Mecanismo De Acción
The exact mechanism of action of p-Hydroxyphenylethylbiguanide is not fully understood, but it is believed to work by activating AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. AMPK activation leads to the inhibition of mTOR signaling, which is involved in cell growth and proliferation. In addition, p-Hydroxyphenylethylbiguanide has been shown to activate the p53 tumor suppressor pathway, which plays a critical role in preventing the development of cancer.
Efectos Bioquímicos Y Fisiológicos
P-Hydroxyphenylethylbiguanide has a number of biochemical and physiological effects, including the inhibition of mitochondrial complex I, which leads to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS). This increase in ROS production can lead to oxidative stress, which can trigger apoptosis in cancer cells. In addition, p-Hydroxyphenylethylbiguanide has been shown to reduce insulin resistance, improve glucose uptake, and decrease inflammation, making it a potential treatment for metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of p-Hydroxyphenylethylbiguanide is that it is a relatively inexpensive and widely available compound, making it easy to obtain for research purposes. However, one of the limitations of p-Hydroxyphenylethylbiguanide is that it can be toxic at high doses, which can limit its use in certain experiments. In addition, because p-Hydroxyphenylethylbiguanide is a biguanide compound, it may have off-target effects on other cellular processes, which can complicate data interpretation.
Direcciones Futuras
There are a number of future directions for research on p-Hydroxyphenylethylbiguanide. One area of focus is on understanding the specific mechanisms by which p-Hydroxyphenylethylbiguanide inhibits cancer cell growth and induces apoptosis. Another area of focus is on developing more potent and selective analogues of p-Hydroxyphenylethylbiguanide that can be used in clinical trials. Finally, researchers are also investigating the potential use of p-Hydroxyphenylethylbiguanide in combination with other anti-cancer drugs to enhance their efficacy.
Métodos De Síntesis
P-Hydroxyphenylethylbiguanide can be synthesized by reacting 2-(3-hydroxyphenyl)ethylamine with cyanamide in the presence of a reducing agent. The resulting product is then treated with a base to form p-Hydroxyphenylethylbiguanide. This synthesis method is relatively simple and has been used to produce large quantities of the compound for research purposes.
Aplicaciones Científicas De Investigación
P-Hydroxyphenylethylbiguanide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to have anti-cancer properties, including the ability to inhibit cancer cell growth and induce apoptosis. In addition, p-Hydroxyphenylethylbiguanide has been investigated for its potential to treat metabolic disorders, such as type 2 diabetes and obesity.
Propiedades
Número CAS |
17426-94-7 |
|---|---|
Nombre del producto |
p-Hydroxyphenylethylbiguanide |
Fórmula molecular |
C10H15N5O |
Peso molecular |
221.26 g/mol |
Nombre IUPAC |
1-(diaminomethylidene)-2-[2-(4-hydroxyphenyl)ethyl]guanidine |
InChI |
InChI=1S/C10H15N5O/c11-9(12)15-10(13)14-6-5-7-1-3-8(16)4-2-7/h1-4,16H,5-6H2,(H6,11,12,13,14,15) |
Clave InChI |
PQASMWYEXAKHKQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCN=C(N)N=C(N)N)O |
SMILES canónico |
C1=CC(=CC=C1CCN=C(N)N=C(N)N)O |
Sinónimos |
4-hydroxyphenformin 4-hydroxyphenformin dihydrochloride 4-hydroxyphenformin hydrochloride 4-hydroxyphenformin monohydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



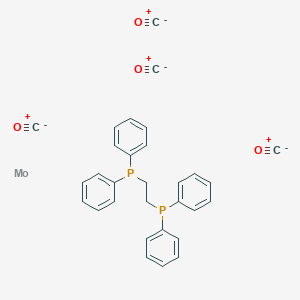
![2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid](/img/structure/B101341.png)
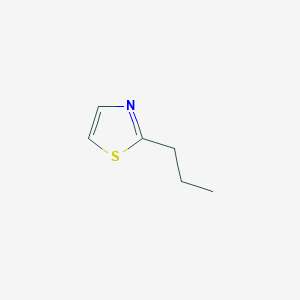
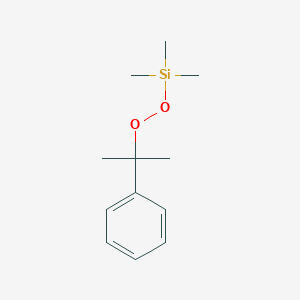
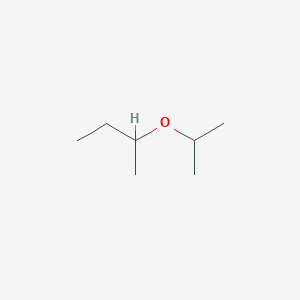
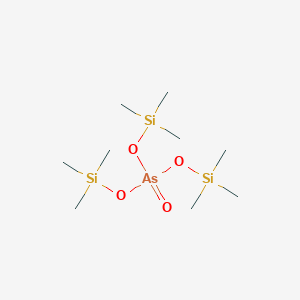
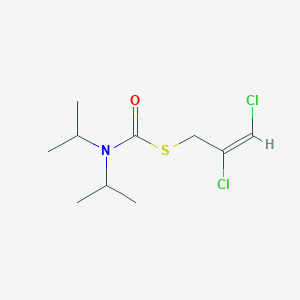
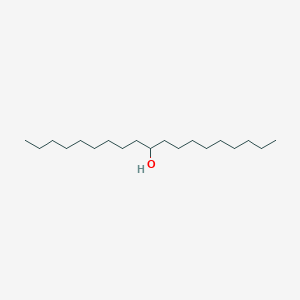
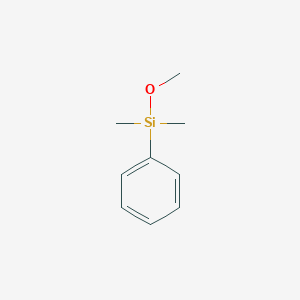
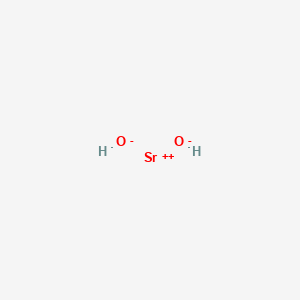
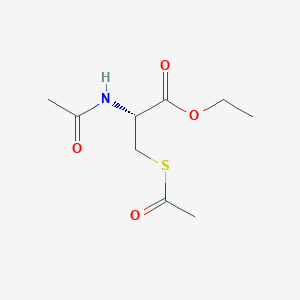
![v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-](/img/structure/B101361.png)
